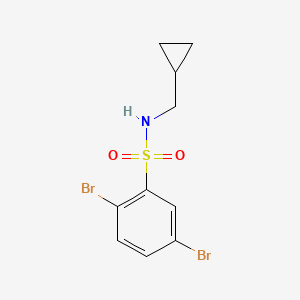
2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C10H11Br2NO2S It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and a cyclopropylmethyl group is attached to the nitrogen atom of the sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide typically involves the bromination of a suitable benzenesulfonamide precursor. One common method is the bromination of N-(cyclopropylmethyl)benzenesulfonamide using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,5-Dibromo-1,4-phenylenediamine: A compound with similar bromine substitution but different functional groups.
2,5-Dibromonitrobenzene: Another brominated benzene derivative with a nitro group instead of a sulfonamide group.
Uniqueness
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide is unique due to the presence of both bromine atoms and the cyclopropylmethyl group. This combination of substituents imparts specific chemical and physical properties, making it suitable for particular applications in synthesis and research. The sulfonamide group also provides a versatile site for further chemical modifications, enhancing its utility in various fields.
特性
分子式 |
C10H11Br2NO2S |
|---|---|
分子量 |
369.07 g/mol |
IUPAC名 |
2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11Br2NO2S/c11-8-3-4-9(12)10(5-8)16(14,15)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChIキー |
IZTZPXFKPOYDFZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


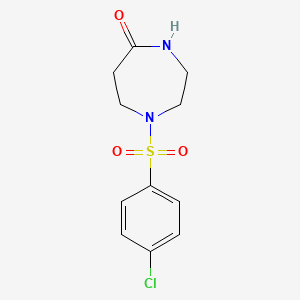
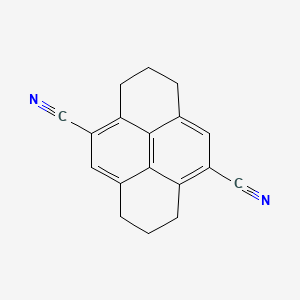
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
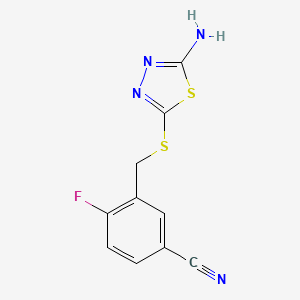
![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
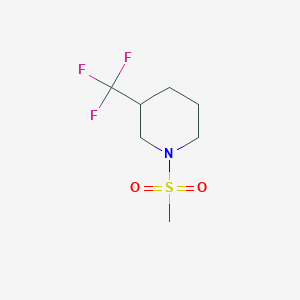
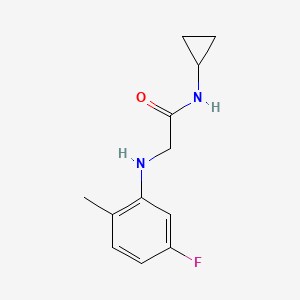
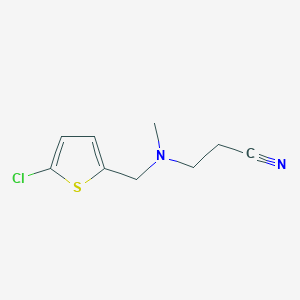
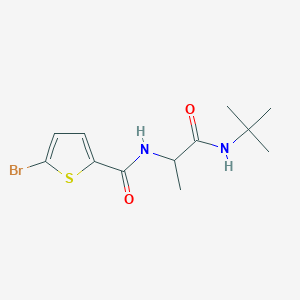
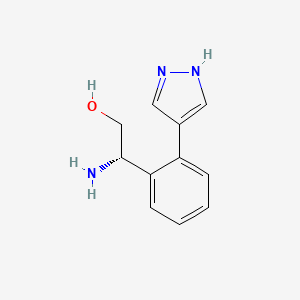
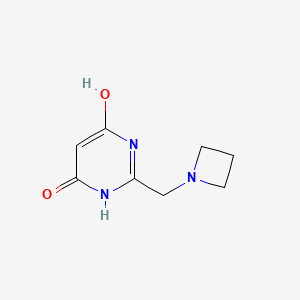

![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
